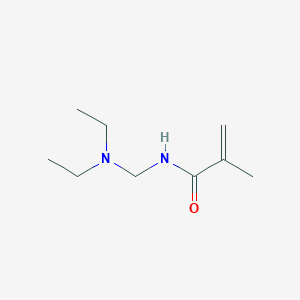

N-((Diethylamino)methyl)methacrylamide

Description

N-((Diethylamino)methyl)methacrylamide is a methacrylamide derivative functionalized with a diethylamino-methyl group. Its synthesis typically involves the Mannich reaction, a three-component process that enables the introduction of aminoalkyl groups into carbonyl compounds . This compound serves as a monomeric precursor for stimuli-responsive polymers, particularly those exhibiting dual temperature- and pH-sensitive behavior. The diethylamino group imparts pH-dependent solubility, while the methacrylamide backbone allows radical polymerization, enabling the formation of smart materials for applications in drug delivery, sensors, and coatings .

Properties

CAS No. |

10196-75-5 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-(diethylaminomethyl)-2-methylprop-2-enamide |

InChI |

InChI=1S/C9H18N2O/c1-5-11(6-2)7-10-9(12)8(3)4/h3,5-7H2,1-2,4H3,(H,10,12) |

InChI Key |

IQBHTRVNLWHNBL-UHFFFAOYSA-N |

SMILES |

CCN(CC)CNC(=O)C(=C)C |

Canonical SMILES |

CCN(CC)CNC(=O)C(=C)C |

Other CAS No. |

10196-75-5 |

Origin of Product |

United States |

Scientific Research Applications

Key Applications

1. Drug Delivery Systems

DEAM is utilized in the synthesis of polymers that exhibit pH-responsive properties, making them suitable for targeted drug delivery. For instance, it can be used to create self-healing hydrogels that respond to pH changes, enhancing the release of therapeutic agents in specific environments within the body. This responsiveness allows for controlled drug release, improving therapeutic efficacy and reducing side effects .

2. Gene Delivery Vectors

The compound serves as a cationic monomer in the development of gene delivery systems. Its ability to form complexes with nucleic acids facilitates their intracellular delivery, making it a critical component in the formulation of biocompatible vectors for genetic material transfer. Research indicates that DEAM-based polymers can enhance the efficiency of plasmid DNA (pDNA) delivery, influenced by factors such as molecular weight and charge .

3. Responsive Materials

DEAM is integral in creating thermoresponsive and pH-responsive polymer brushes. These materials can undergo phase transitions in response to environmental stimuli, such as temperature and pH variations. Studies have shown that increasing the content of DEAM units within these polymers leads to enhanced thermoresponsiveness, making them suitable for applications in smart coatings and sensors .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared with analogous acrylamide and methacrylate derivatives containing tertiary amine groups. Key structural distinctions include:

- Amide vs. Ester Backbone: Unlike methacrylates (e.g., 2-(diethylamino)ethyl methacrylate (DEAEMA)), the methacrylamide backbone enhances hydrolytic stability and hydrogen-bonding capacity, influencing polymer hydrophilicity and LCST (lower critical solution temperature) behavior .

- Dialkylamino Substituents: The diethylamino group in N-((Diethylamino)methyl)methacrylamide contrasts with dimethylamino (e.g., N-[3-(dimethylamino)propyl]methacrylamide, DMAPMAm) or mixed alkyl groups, altering hydrophobicity and phase transition temperatures .

Table 1: Structural Comparison of Selected Compounds

Responsive Behavior and Phase Transitions

pH Sensitivity

- This compound Polymers: Exhibit pH-dependent solubility due to protonation/deprotonation of the tertiary amine. Phase separation occurs at higher pH (e.g., pH 10–13), with transition temperatures decreasing as pH increases .

- DEAEMA Polymers : Show similar pH responsiveness but require lower pH for solubility due to the ester group’s reduced hydrophilicity .

- DMAPMAm Polymers: Dimethylamino groups confer lower hydrophobicity, leading to higher LCST values compared to diethylamino analogs .

Table 2: Phase Separation Trends in Selected Polymers

Temperature Sensitivity

Key Research Findings

Aggregation Behavior: For poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA), aggregate sizes are consistent across synthesis methods, but RAFT-synthesized polymers exhibit smaller molecular radii during phase separation .

Ionic Strength Effects : PDMAEMA’s temperature sensitivity is ion-dependent in acidic conditions but pH-driven in alkaline environments .

Hydrophobicity Hierarchy: Diethylamino > dimethylamino > unsubstituted amines in dictating LCST and aggregation .

Preparation Methods

Methacrylic Anhydride and Diethylaminoethylamine Reaction

This method adapts protocols from N-methylmethacrylamide synthesis. Methacrylic anhydride reacts with N,N-diethylaminoethylamine in a solvent such as methyl tert-butyl ether (MTBE) at controlled temperatures (2–10°C) to minimize exothermic side reactions. The stoichiometric ratio is critical, with excess amine often required to drive the reaction to completion. Key steps include:

-

Cooling and Gradual Addition : Slow addition of amine to methacrylic anhydride under inert conditions to prevent polymerization.

-

Solvent Selection : MTBE or dichloromethane enhances solubility while facilitating phase separation during workup.

Reaction Summary :

Acylation of Amines with Methacryloyl Chloride

An alternative route employs methacryloyl chloride, which reacts with N,N-diethylaminoethylamine in the presence of a base (e.g., triethylamine) to scavenge HCl. This method, while efficient, requires stringent moisture control to avoid hydrolysis of the acyl chloride.

Typical Conditions :

Industrial-Scale Production and Optimization

Continuous vs. Batch Processes

Industrial production prioritizes atom economy and safety. Continuous processes, as described in EP3652150A1, utilize high-pressure reactors (up to 160 bar) and elevated temperatures (>150°C) to accelerate reaction rates. However, batch processes remain prevalent for their flexibility in small-scale syntheses.

Comparative Table 1: Industrial Methodologies

Challenges in Scaling

-

Exothermicity Management : Rapid heat dissipation is critical to prevent thermal runaway.

-

Polymerization Inhibition : Addition of radical inhibitors (e.g., hydroquinone monomethyl ether) at 500 ppm ensures product stability during distillation.

Purification and Characterization

Distillation and Solvent Extraction

Crude product purification involves:

Spectroscopic Validation

1H NMR (CDCl₃) :

IR Spectroscopy :

Recent Advances and Methodological Innovations

RAFT Polymerization Compatibility

Recent studies highlight the monomer’s utility in reversible addition-fragmentation chain-transfer (RAFT) polymerization, enabling precise control over polymer molecular weight (Đ = 1.1–1.3). This requires ultra-pure monomer, achievable via column chromatography over silica gel.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-((Diethylamino)methyl)methacrylamide with high purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between methacryloyl chloride and diethylaminomethylamine derivatives. Key parameters include:

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., Michael addition) .

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is preferred to avoid hydrolysis of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or precipitation in cold hexane yields >95% purity. Monitor purity via H NMR (e.g., characteristic peaks at δ 1.23 ppm for diethyl groups) .

Q. How can NMR spectroscopy distinguish this compound from structural analogs?

- Methodological Answer :

- H NMR : Diethylamino protons appear as a triplet at δ 1.23 ppm (CH), with adjacent CH groups resonating as a multiplet at δ 3.00–3.07 ppm. The methacrylamide vinyl protons (CH=C) show peaks at δ 5.30–5.70 ppm .

- C NMR : The carbonyl carbon (C=O) resonates at ~170 ppm, while the quaternary carbon (N–CH–N) appears at ~82 ppm .

- Contrast with analogs : Unlike N,N-dimethyl derivatives, diethyl groups lack splitting from adjacent dimethylamino protons, simplifying peak assignments .

Q. What analytical methods are suitable for assessing monomer purity prior to polymerization?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- Viscosity analysis : For aqueous solutions, measure viscosity at 25°C using a rotational viscometer. Pure monomer solutions (3–5 wt.%) exhibit viscosity <50 mPa·s; deviations suggest impurities (e.g., residual initiators) .

- Elemental analysis : Confirm %N (theoretical ~10.2%) to validate diethylamino group integrity .

Advanced Research Questions

Q. How does the incorporation of this compound into block copolymers influence pH-responsive behavior?

- Methodological Answer :

- Polymer design : Use RAFT polymerization to synthesize diblock copolymers (e.g., with PEGMA for hydrophilicity). The diethylamino group (pKa ~7.5) enables pH-dependent solubility transitions .

- Characterization : Measure lower critical solution temperature (LCST) via turbidimetry. At pH <7, protonation of tertiary amines increases hydrophilicity, raising LCST by 10–15°C compared to neutral pH .

- Applications : Adjust pH to control micelle formation for drug delivery (e.g., doxorubicin encapsulation efficiency >80% at pH 6.5) .

Q. How can contradictory data on polymerization kinetics be resolved when using this compound?

- Methodological Answer :

- Identify variables : Contradictions often arise from initiator type (e.g., AIBN vs. V-50) or solvent polarity. For example, AIBN in toluene yields slower propagation rates ( ~120 L·mol·s) than in DMF ( ~250 L·mol·s) due to solvent chain-transfer effects .

- Mitigation : Use pulsed laser polymerization (PLP) to measure directly, avoiding side reactions. Cross-validate with H NMR monomer conversion data .

Q. What strategies minimize unwanted branching during radical polymerization of this compound?

- Methodological Answer :

- Initiator selection : Low-temperature initiators (e.g., V-70 at 40°C) reduce backbiting. Avoid peroxides, which promote β-scission .

- Solvent effects : Polar solvents (e.g., DMF) stabilize propagating radicals, decreasing branching (<5% by C NMR analysis of quaternary carbons) .

- RAFT agents : Chain-transfer agents (e.g., CPDB) limit dispersity (Đ <1.2) and branching via controlled radical recombination .

Q. How do ionic strength and pH affect the viscosity of aqueous solutions containing this compound copolymers?

- Methodological Answer :

- Experimental setup : Prepare copolymers with 20 mol% monomer content. Measure viscosity at 25°C using a cone-plate rheometer.

- Findings : At pH 5.0 (below pKa), protonation increases charge density, leading to higher viscosity (e.g., 60 mPa·s at 5 wt.%). Adding NaCl (0.1 M) screens charges, reducing viscosity by ~40% .

- Data interpretation : Use Huggins equation to analyze polymer-solvent interactions; values >0.5 indicate poor solubility due to charge screening .

Tables for Key Data

| Property | Value/Condition | Reference |

|---|---|---|

| H NMR (DO) δ (ppm) | 1.23 (t, CH), 3.00–3.07 (m, CH) | |

| pKa of diethylamino group | ~7.5 | |

| LCST (pH 7.4) | 32–35°C | |

| Viscosity (5 wt.%, pH 5.0) | 60 mPa·s | |

| RAFT polymerization Đ | <1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.